molecular formula C22H25N3O3S2 B11218183 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B11218183
M. Wt: 443.6 g/mol
InChI Key: KNFUNJXNRYUBMK-UHFFFAOYSA-N
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Description

2-[(4-BUTYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-3-YL)SULFANYL]-1-(3,4-DIHYDRO-1(2H)-QUINOLINYL)ETHANONE is a complex organic compound that features a benzothiadiazine ring system. This compound is notable for its potential pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and more . The presence of various functional groups attached to the benzothiadiazine ring contributes to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-BUTYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-3-YL)SULFANYL]-1-(3,4-DIHYDRO-1(2H)-QUINOLINYL)ETHANONE typically involves multiple steps, starting with the preparation of the benzothiadiazine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-[(4-BUTYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-3-YL)SULFANYL]-1-(3,4-DIHYDRO-1(2H)-QUINOLINYL)ETHANONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different biological activities .

Scientific Research Applications

2-[(4-BUTYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-3-YL)SULFANYL]-1-(3,4-DIHYDRO-1(2H)-QUINOLINYL)ETHANONE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential use in treating hypertension, diabetes, and other diseases.

    Industry: It may be used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-BUTYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-3-YL)SULFANYL]-1-(3,4-DIHYDRO-1(2H)-QUINOLINYL)ETHANONE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzothiadiazine-1,1-dioxide derivatives: These compounds share the benzothiadiazine ring system and exhibit similar biological activities.

    Quinoline derivatives: Compounds with a quinoline ring system may have comparable pharmacological properties.

Uniqueness

The uniqueness of 2-[(4-BUTYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-3-YL)SULFANYL]-1-(3,4-DIHYDRO-1(2H)-QUINOLINYL)ETHANONE lies in its specific combination of functional groups, which contribute to its diverse range of biological activities and potential therapeutic applications .

Properties

Molecular Formula

C22H25N3O3S2

Molecular Weight

443.6 g/mol

IUPAC Name

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone

InChI

InChI=1S/C22H25N3O3S2/c1-2-3-14-25-19-12-6-7-13-20(19)30(27,28)23-22(25)29-16-21(26)24-15-8-10-17-9-4-5-11-18(17)24/h4-7,9,11-13H,2-3,8,10,14-16H2,1H3

InChI Key

KNFUNJXNRYUBMK-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)N3CCCC4=CC=CC=C43

Origin of Product

United States

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